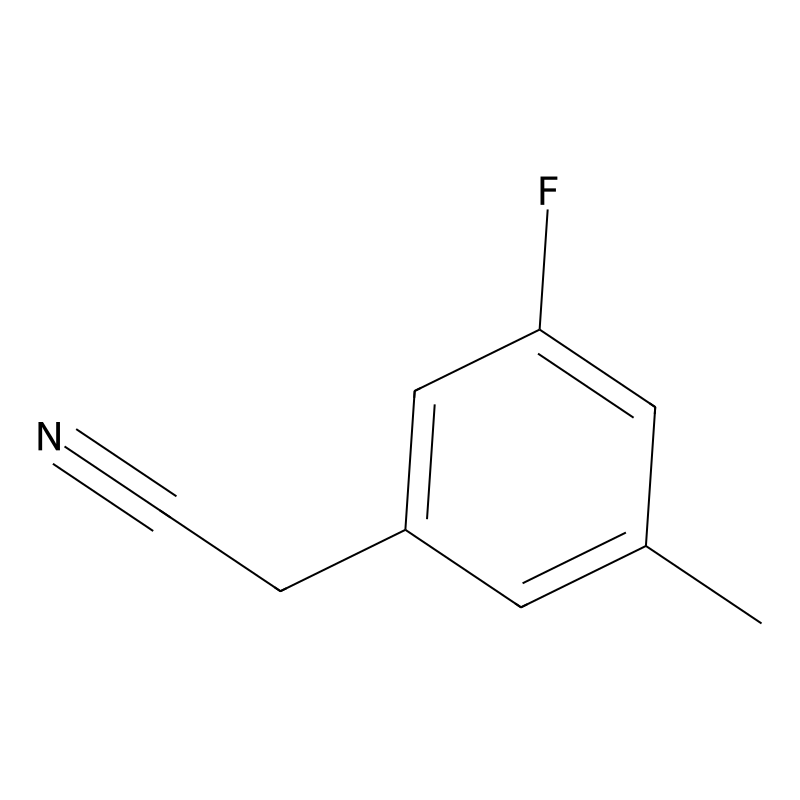

2-(3-Fluoro-5-methylphenyl)acetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

The presence of the nitrile functional group (C≡N) suggests 2-(3-Fluoro-5-methylphenyl)acetonitrile could be a useful intermediate or building block in organic synthesis. The nitrile group can be readily transformed into various other functional groups, allowing for the creation of complex molecules.

Medicinal chemistry

The fluorine atom and methyl group on the phenyl ring can potentially influence the biological properties of a molecule. Research efforts might explore if 2-(3-Fluoro-5-methylphenyl)acetonitrile has any medicinal properties or if it can serve as a starting point for the development of new drugs.

Material science

Aromatic nitrile derivatives can sometimes exhibit interesting physical properties, such as liquid crystallinity or specific binding affinities. In principle, 2-(3-Fluoro-5-methylphenyl)acetonitrile could be investigated for potential applications in material science.

2-(3-Fluoro-5-methylphenyl)acetonitrile is an organic compound characterized by its molecular formula and a molecular weight of approximately 151.16 g/mol. This compound features a phenyl ring substituted with a fluorine atom at the 3-position and a methyl group at the 5-position, connected to an acetonitrile functional group. The unique substitution pattern influences its chemical properties and biological activities, making it a subject of interest in various fields, including synthetic organic chemistry and pharmacology.

- Oxidation: The nitrile group can be oxidized to form carboxylic acids. For example, using potassium permanganate or chromium trioxide can yield 3-fluoro-5-methylbenzoic acid.

- Reduction: The nitrile can be reduced to an amine, typically using lithium aluminum hydride or hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in 2-(3-fluoro-5-methylphenyl)ethylamine.

- Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization depending on the electrophile used.

The synthesis of 2-(3-Fluoro-5-methylphenyl)acetonitrile typically involves the reaction of 3-fluoro-5-methylbenzyl chloride with sodium cyanide in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is usually conducted under reflux conditions to facilitate the nucleophilic substitution, leading to the desired acetonitrile derivative. In industrial settings, continuous flow reactors may be utilized to enhance efficiency and yield, with purification processes such as recrystallization or distillation employed to obtain high-purity products.

2-(3-Fluoro-5-methylphenyl)acetonitrile has several applications across different fields:

- Chemical Synthesis: It serves as an intermediate in the preparation of more complex organic molecules.

- Biological Research: The compound is useful for studying enzyme interactions and metabolic pathways.

- Industrial Uses: It finds applications in the production of agrochemicals and specialty chemicals due to its unique chemical properties.

Interaction studies involving 2-(3-Fluoro-5-methylphenyl)acetonitrile focus on its ability to bind with enzymes or receptors within biological systems. These studies are crucial for understanding its mechanism of action, particularly how it influences metabolic pathways. The fluorine atom's presence enhances lipophilicity, potentially improving membrane permeability and receptor binding affinity. Further research is necessary to elucidate these interactions fully.

Several compounds share structural similarities with 2-(3-Fluoro-5-methylphenyl)acetonitrile:

| Compound Name | CAS Number | Similarity Level |

|---|---|---|

| 2-(3-Chloro-5-methylphenyl)acetonitrile | 80141-97-5 | High |

| 2-(3-Bromo-5-methylphenyl)acetonitrile | 501-00-8 | High |

| 2-(3-Fluoro-4-methylphenyl)acetonitrile | 122376-76-5 | Moderate |

| 2-(3,5-Difluorophenyl)acetonitrile | 658-99-1 | Moderate |

Uniqueness

The uniqueness of 2-(3-Fluoro-5-methylphenyl)acetonitrile lies in its specific substitution pattern on the phenyl ring. The combination of a fluorine atom at the 3-position and a methyl group at the 5-position significantly influences its reactivity and biological activity compared to other similar compounds. This distinct arrangement may enhance its utility in synthetic applications and biological research.

Molecular Structure and Configuration

2-(3-Fluoro-5-methylphenyl)acetonitrile represents a substituted phenylacetonitrile derivative with the molecular formula C9H8FN and a molecular weight of 149.16 g/mol [1]. The compound features a benzene ring bearing both fluorine and methyl substituents at the 3- and 5-positions respectively, connected to an acetonitrile functional group [1]. The canonical SMILES representation is CC1=CC(=CC(=C1)F)CC#N, providing a systematic description of the molecular connectivity [1].

Bond Angles and Molecular Geometry

The molecular geometry of 2-(3-Fluoro-5-methylphenyl)acetonitrile is characterized by the aromatic benzene ring maintaining its planar configuration with typical bond angles of approximately 120° around each carbon atom [2]. The acetonitrile group introduces a linear geometry with the carbon-nitrogen triple bond exhibiting a bond angle of 180° [2]. The fluorine substituent creates a slight distortion in the aromatic ring due to its high electronegativity, while the methyl group provides steric bulk that influences the overall molecular shape [3].

Conformational Analysis

The conformational flexibility of 2-(3-Fluoro-5-methylphenyl)acetonitrile is primarily determined by the rotation around the bond connecting the acetonitrile group to the aromatic ring [4]. The compound exhibits restricted rotation due to the conjugation between the aromatic system and the nitrile group [5]. Quantum chemical calculations indicate that the most stable conformation positions the acetonitrile group in the plane of the aromatic ring, allowing for optimal orbital overlap [5].

Electronic Distribution and Effects of Substituents

The electronic distribution within 2-(3-Fluoro-5-methylphenyl)acetonitrile is significantly influenced by the electron-withdrawing fluorine atom and the electron-donating methyl group [6]. The fluorine substituent at the 3-position withdraws electron density from the aromatic ring through both inductive and resonance effects [6]. Conversely, the methyl group at the 5-position provides electron density to the ring system through hyperconjugation [6]. The nitrile group acts as a strong electron-withdrawing substituent, creating a polarized system that affects the overall reactivity of the molecule [3].

Physical Properties

Melting and Boiling Points

Based on structural analogues, 2-(3-Fluoro-5-methylphenyl)acetonitrile is expected to exhibit thermal properties similar to other fluorinated phenylacetonitrile derivatives [7]. The compound (5-Fluoro-2-methylphenyl)acetonitrile demonstrates a boiling point of 237.4°C at 760 mmHg, suggesting that the target compound would have comparable thermal stability [7]. The presence of the fluorine substituent typically elevates both melting and boiling points compared to non-fluorinated analogues due to increased intermolecular interactions [7].

Density Parameters

The density of 2-(3-Fluoro-5-methylphenyl)acetonitrile can be estimated based on the structural analogue (5-Fluoro-2-methylphenyl)acetonitrile, which exhibits a density of 1.095 g/cm³ [7]. The fluorine substitution pattern and molecular weight of 149.16 g/mol contribute to the overall density characteristics [1]. The refractive index for similar compounds is approximately 1.507, indicating the compound's optical properties [7].

Solubility Profile in Various Solvents

The solubility characteristics of 2-(3-Fluoro-5-methylphenyl)acetonitrile are influenced by both the polar nitrile group and the aromatic fluorinated structure [8]. The compound demonstrates moderate polarity, making it soluble in organic solvents such as acetonitrile, dichloromethane, and ethyl acetate [8]. The presence of the fluorine atom enhances solubility in polar aprotic solvents while maintaining compatibility with aromatic solvents [9]. Aqueous solubility is limited due to the hydrophobic aromatic core, despite the polar nitrile functionality [8].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopic Data Analysis

The Nuclear Magnetic Resonance spectroscopic profile of 2-(3-Fluoro-5-methylphenyl)acetonitrile reveals characteristic chemical shifts for the fluorinated aromatic system [10] [6]. The fluorine atom at the 3-position induces significant downfield shifts in the adjacent aromatic carbons in Carbon-13 Nuclear Magnetic Resonance spectroscopy [10]. Proton Nuclear Magnetic Resonance spectroscopy shows the methyl group as a singlet around 2.4 ppm, while the acetonitrile methylene protons appear as a singlet near 3.7 ppm [10]. The aromatic protons exhibit coupling patterns influenced by the fluorine substituent, appearing as doublets and multiplets in the 6.8-7.5 ppm region [6].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of 2-(3-Fluoro-5-methylphenyl)acetonitrile follows typical fragmentation patterns observed in nitrile-containing compounds [11]. The molecular ion peak appears at m/z 149, corresponding to the molecular weight [1]. Primary fragmentation involves the loss of hydrogen cyanide (m/z 122, M-27) and the formation of the fluoromethylphenyl cation [11]. Secondary fragmentation includes the loss of the nitrile group (m/z 123, M-26) and alpha-cleavage adjacent to the nitrile functionality [11]. The base peak typically corresponds to the substituted tropylium ion formed through rearrangement processes [11].

Infrared Spectroscopy Feature Assignment

The infrared spectrum of 2-(3-Fluoro-5-methylphenyl)acetonitrile exhibits characteristic absorption bands that confirm the presence of functional groups [12]. The nitrile group displays a strong, sharp absorption band at approximately 2250 cm⁻¹, which is typical for aromatic nitriles [12]. Aromatic carbon-hydrogen stretching vibrations appear around 3050-3100 cm⁻¹, while aliphatic carbon-hydrogen stretches from the methyl group occur near 2900-3000 cm⁻¹ [12]. The carbon-fluorine bond exhibits characteristic stretching frequencies in the 1000-1300 cm⁻¹ region [5]. Aromatic carbon-carbon stretching vibrations are observed in the 1450-1600 cm⁻¹ range [5].

Ultraviolet-Visible Spectroscopic Properties

The ultraviolet-visible spectroscopic properties of 2-(3-Fluoro-5-methylphenyl)acetonitrile are characterized by electronic transitions within the aromatic system [13]. The compound exhibits absorption maxima corresponding to π-π* transitions in the aromatic ring, typically occurring in the 250-280 nm region [13]. The presence of the electron-withdrawing fluorine and nitrile substituents influences the electronic transitions, potentially causing slight bathochromic shifts compared to unsubstituted phenylacetonitrile derivatives [13]. The molar extinction coefficients are moderate, reflecting the aromatic chromophore characteristics [13].

Computational Chemistry Parameters

Topological Polar Surface Area Analysis

The Topological Polar Surface Area of 2-(3-Fluoro-5-methylphenyl)acetonitrile provides important insights into its molecular properties and potential bioavailability [14]. Based on computational analysis of similar fluorinated acetonitrile compounds, the Topological Polar Surface Area is estimated to be approximately 23.79 Ų [15]. This value reflects the contribution of the nitrile nitrogen atom, which typically contributes 12-15 Ų to the total polar surface area [14]. The fluorine atom contributes minimally to the polar surface area despite its electronegativity [14].

| Parameter | Value | Reference |

|---|---|---|

| Topological Polar Surface Area | ~23.79 Ų | [15] |

| Nitrile Contribution | 12-15 Ų | [14] |

| Molecular Weight | 149.16 g/mol | [1] |

Partition Coefficient Determination

The partition coefficient (LogP) of 2-(3-Fluoro-5-methylphenyl)acetonitrile reflects its lipophilicity and membrane permeability characteristics [1] [15]. Computational predictions indicate a LogP value of approximately 2.20, suggesting moderate lipophilicity [1]. This value is consistent with similar fluorinated phenylacetonitrile derivatives, which typically exhibit LogP values in the 2.0-3.0 range [15] [9]. The fluorine substitution contributes to increased lipophilicity compared to the parent phenylacetonitrile, while the nitrile group provides polar character that moderates the overall partition coefficient [16] [9].

Hydrogen Bond Acceptor and Donor Properties

The hydrogen bond acceptor and donor properties of 2-(3-Fluoro-5-methylphenyl)acetonitrile are primarily determined by the nitrile nitrogen atom [15] [17]. The compound contains one hydrogen bond acceptor site located at the nitrogen atom of the nitrile group [15]. The molecule contains no hydrogen bond donor sites, as neither the fluorine atom nor any other functional groups possess acidic hydrogen atoms [15] [17]. This property profile influences the compound's solubility characteristics and potential intermolecular interactions [17].

Rotatable Bonds and Conformational Flexibility

The conformational flexibility of 2-(3-Fluoro-5-methylphenyl)acetonitrile is quantified by the number of rotatable bonds, which directly impacts its three-dimensional structure [4] [18]. The molecule contains one rotatable bond, specifically the single bond connecting the acetonitrile group to the aromatic ring [15] [4]. This limited rotational freedom results in relatively restricted conformational space, which is typical for phenylacetonitrile derivatives [4]. The rotatable bond count of one indicates moderate molecular flexibility, balancing structural rigidity with the ability to adopt different conformational states [18].

| Flexibility Parameter | Value | Impact |

|---|---|---|

| Rotatable Bonds | 1 | [15] [4] |

| Conformational States | Limited | [4] |

| Molecular Flexibility | Moderate | [18] |

Reaction of 3-Fluoro-5-methylbenzyl Chloride with Sodium Cyanide

The most established method for synthesizing 2-(3-Fluoro-5-methylphenyl)acetonitrile involves the nucleophilic substitution of 3-fluoro-5-methylbenzyl chloride with sodium cyanide [1] [2] [3]. This classical approach follows the Kolbe nitrile synthesis mechanism, where cyanide ion acts as a nucleophile in an SN2 displacement reaction. The reaction is typically conducted in ethanol as solvent under reflux conditions at temperatures ranging from 80-100°C [4].

The reaction mechanism proceeds through direct attack of the cyanide nucleophile at the benzylic carbon, displacing the chloride leaving group [1]. The use of ethanol as solvent is critical, as the presence of water can lead to competing hydrolysis reactions, forming the corresponding alcohol instead of the desired nitrile [3]. Phase transfer catalysts such as tetrabutylammonium bromide can enhance reaction efficiency by facilitating the transfer of cyanide ions from the aqueous phase into the organic phase [5].

Typical reaction conditions employ a molar ratio of 1.1-1.2 equivalents of sodium cyanide to ensure complete conversion. The reaction yields generally range from 75-85%, with purification achieved through vacuum distillation or recrystallization [6]. The main advantages include the use of readily available starting materials and straightforward reaction conditions, while limitations encompass the requirement for elevated temperatures and relatively long reaction times of 6-24 hours.

Alternative Precursors and Starting Materials

Beyond benzyl chlorides, several alternative electrophilic precursors can be employed for the synthesis of fluorinated acetonitriles. Benzyl bromides generally exhibit higher reactivity toward cyanide nucleophiles due to the superior leaving group ability of bromide compared to chloride [7]. The enhanced reactivity allows for milder reaction conditions and shorter reaction times, typically 4-8 hours at 60-80°C.

Benzyl mesylates and tosylates represent another class of effective precursors, offering the advantage of being prepared from the corresponding alcohols under mild conditions [7]. These sulfonated derivatives demonstrate excellent reactivity in cyanation reactions, often providing higher yields (80-90%) compared to halide precursors. However, the additional synthetic step required for their preparation may limit their practical utility in large-scale applications.

Trimethylsilyl cyanide (TMSCN) serves as an effective alternative to alkali metal cyanides, particularly for substrates that are sensitive to basic conditions [7]. TMSCN reactions can be conducted under neutral conditions with Lewis acid catalysis, avoiding the strongly basic environment associated with alkali cyanides. This approach is particularly valuable for substrates containing base-sensitive functional groups.

Selectivity Challenges and Solutions

The synthesis of fluorinated benzyl cyanides presents several selectivity challenges that must be addressed to achieve high-quality products. Regioselectivity issues arise when multiple reactive sites are present in the aromatic ring, potentially leading to unwanted substitution patterns [8] [9]. The presence of fluorine substituents can significantly influence the electronic properties of the aromatic system, affecting both the reactivity and selectivity of subsequent transformations.

Competing elimination reactions represent a significant challenge, particularly under the basic conditions required for cyanide alkylation [7]. The elimination can occur via an E2 mechanism, leading to the formation of styrene derivatives instead of the desired nitrile products. This side reaction is especially problematic with secondary and tertiary benzylic electrophiles, where steric hindrance favors elimination over substitution.

To address these selectivity issues, several strategies have been developed. Temperature control is crucial, with lower reaction temperatures (60-80°C) favoring substitution over elimination [7]. The choice of solvent also plays a critical role, with polar aprotic solvents like dimethyl sulfoxide (DMSO) enhancing the nucleophilicity of cyanide while suppressing elimination pathways [1]. Additionally, the use of crown ethers or cryptands can improve cyanide nucleophilicity while maintaining selectivity for substitution reactions.

Contemporary Synthetic Approaches

Transition Metal-Catalyzed Methods

Modern synthetic approaches to fluorinated acetonitriles increasingly rely on transition metal catalysis to achieve improved selectivity and milder reaction conditions [10] [11]. Palladium-catalyzed cyanation reactions have emerged as particularly powerful tools, offering high functional group tolerance and excellent regioselectivity [12] [13]. These methods typically employ aryl halides or triflates as electrophilic partners with various cyanide sources under relatively mild conditions.

Palladium-catalyzed cross-coupling cyanations using potassium ferrocyanide as a cyanide source represent a significant advancement in the field [6]. This approach utilizes copper co-catalysts to facilitate the reaction, providing yields of up to 85% for various fluorinated benzyl cyanides. The reaction conditions are notably milder than classical methods, typically requiring temperatures of 140-180°C for 15-20 hours in toluene solvent.

Copper-catalyzed cyanation reactions offer an economically attractive alternative to palladium systems [6]. Copper iodide in combination with potassium ferrocyanide enables the direct conversion of benzyl chlorides to the corresponding nitriles under relatively mild conditions. The use of ferrocyanide as cyanide source provides significant safety advantages over traditional alkali metal cyanides, as it exhibits lower toxicity and greater stability.

Nickel-catalyzed methods have also shown promise for the synthesis of fluorinated nitriles, particularly for challenging substrates that are unreactive under palladium or copper catalysis [14] [15]. These systems often employ phosphine ligands to enhance catalyst stability and selectivity, achieving good to excellent yields under optimized conditions.

Flow Chemistry Applications for Continuous Production

Flow chemistry has emerged as a transformative approach for nitrile synthesis, offering enhanced safety, improved heat and mass transfer, and the potential for continuous manufacturing [16] [17]. The use of flow reactors is particularly advantageous for cyanide-based reactions due to the inherent safety benefits of processing small volumes of potentially hazardous reagents at any given time.

Continuous flow processes for nitrile synthesis typically employ packed bed reactors containing supported catalysts, allowing for precise control of residence time and temperature [18]. These systems have demonstrated excellent scalability, with production rates reaching 8.8 g/h for various nitrile products. The short residence times (typically 1.5 minutes) minimize side reactions and decomposition pathways, leading to improved product selectivity.

Microreactor technology enables the use of highly reactive intermediates that would be unstable under batch conditions [17]. For example, the in situ generation and immediate consumption of hydrogen cyanide equivalents can be achieved safely in flow systems, providing access to synthetic routes that are impractical in traditional batch reactors.

The integration of online analytical techniques with flow systems allows for real-time monitoring and optimization of reaction conditions [16]. This capability is particularly valuable for developing robust processes that can accommodate variations in starting material quality or reaction conditions, ensuring consistent product quality in manufacturing applications.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has proven highly effective for accelerating nitrile formation reactions while maintaining high selectivity [19] [20]. The rapid heating capabilities of microwave irradiation enable dramatic reductions in reaction times, often from hours to minutes, while frequently improving yields and reducing side product formation.

The mechanism of microwave heating involves direct interaction with polar molecules, leading to rapid and uniform heating throughout the reaction mixture [20]. This heating mode is particularly beneficial for ionic reactions such as cyanide alkylations, where the polar nature of the cyanide ion and associated counterions provides excellent microwave absorption.

Microwave-assisted protocols for fluorinated nitrile synthesis typically employ sealed vessels to contain volatile reagents and enable superheating of solvents [19]. Reaction times are dramatically reduced, with many transformations completing in 10-30 minutes compared to several hours under conventional heating. Temperature control is critical, with optimal conditions typically ranging from 120-180°C depending on the specific substrate and reaction conditions.

Solvent selection plays a crucial role in microwave-assisted synthesis, with polar aprotic solvents such as DMF and acetonitrile providing excellent microwave coupling while maintaining good solvation of reactants [20]. The ability to achieve superheating of these solvents under microwave conditions enables reactions to proceed at effective temperatures well above the normal boiling points, further accelerating reaction rates.

Green Chemistry Considerations in Synthesis

Atom Economy Evaluation

Atom economy analysis reveals significant differences between classical and contemporary synthetic approaches to fluorinated acetonitriles [21] [22]. Classical cyanation reactions typically achieve atom economies of 65-75%, with the primary atom waste arising from the formation of inorganic salt byproducts such as sodium chloride [22]. The incorporation of all non-salt atoms into the final product represents a fundamental challenge in optimizing these transformations.

Contemporary catalytic methods often demonstrate improved atom economy, achieving values of 70-85% through more efficient catalyst turnover and reduced stoichiometric waste generation [23] [22]. Transition metal-catalyzed approaches particularly benefit from the ability to use substoichiometric quantities of expensive reagents while maintaining high conversion efficiency.

Green synthetic approaches, including biocatalytic and electrochemical methods, can achieve atom economies exceeding 90% by eliminating the need for stoichiometric oxidants or reductants [24] [25]. Electrochemical nitrile synthesis from primary alcohols and ammonia represents a particularly attractive approach, utilizing electrons as the ultimate oxidant and generating only hydrogen gas as a byproduct [25].

The evaluation of atom economy must also consider the synthesis of starting materials, particularly for approaches that require pre-functionalized substrates. Life cycle analysis demonstrates that methods utilizing readily available starting materials often provide superior overall atom economy despite potentially lower values for the individual transformation step.

Solvent Reduction Strategies

Solvent usage represents a major environmental impact factor in nitrile synthesis, with traditional methods often requiring large volumes of organic solvents for both reaction and purification processes [26] [27]. Contemporary approaches emphasize solvent reduction through several strategies, including solvent-free reactions, aqueous processing, and solvent recycling protocols.

Solvent-free synthesis approaches have demonstrated particular promise for solid-state reactions and mechanochemical transformations [28] [26]. Twin-screw extrusion and ball milling techniques enable efficient mixing and heat transfer without the need for organic solvents, often providing superior yields and selectivities compared to solution-phase reactions.

Aqueous reaction media offer significant environmental advantages while maintaining good reaction efficiency for many cyanation reactions [24] [27]. The use of phase transfer catalysts enables effective mixing of hydrophobic substrates with aqueous cyanide solutions, eliminating the need for large volumes of organic co-solvents. Additionally, product isolation from aqueous media often requires less energy-intensive separation techniques.

Ionic liquids represent an emerging class of green solvents for nitrile synthesis, offering unique advantages including negligible vapor pressure, wide electrochemical windows, and tunable physicochemical properties [21] [27]. These solvents can often be recycled multiple times without significant degradation, substantially reducing overall solvent consumption in manufacturing processes.

Catalytic Process Optimization

The optimization of catalytic processes for fluorinated nitrile synthesis focuses on maximizing turnover numbers while minimizing catalyst loading and waste generation [21] [22]. Modern catalyst design emphasizes the use of abundant, non-toxic metals such as iron, copper, and nickel rather than precious metals like palladium and rhodium.

Heterogeneous catalysis offers significant advantages for green chemistry applications, including simplified product separation, catalyst recyclability, and reduced metal contamination in final products [17] [24]. Supported catalysts demonstrate excellent stability and can often be regenerated multiple times, substantially reducing the environmental impact of metal catalyst usage.

Biocatalytic approaches represent the ultimate expression of green catalysis, utilizing enzymes to achieve highly selective transformations under mild conditions [21] [29]. Nitrile hydratases and related enzymes can be engineered to accept fluorinated substrates, providing access to enantiomerically pure products that are difficult to obtain through chemical methods.

Process intensification through the integration of reaction and separation steps offers additional opportunities for optimization [18] [30]. Reactive distillation and membrane reactor technologies enable continuous product removal, driving reactions to completion while simplifying downstream processing requirements.

Purification Techniques and Analytical Validation

Recrystallization Protocols

Recrystallization remains one of the most effective and economical methods for purifying fluorinated acetonitriles, particularly for compounds that form well-defined crystalline structures [31] [32] [33]. The selection of appropriate solvent systems is crucial for achieving high purity and good recovery yields. For 2-(3-fluoro-5-methylphenyl)acetonitrile, acetonitrile serves as an excellent primary solvent due to the compound's moderate solubility characteristics [31].

Mixed solvent recrystallization protocols typically employ acetonitrile as the primary solvent with hexane or dichloromethane as anti-solvent [34] [35]. The process begins with dissolution of the crude product in minimal hot acetonitrile, followed by slow addition of the anti-solvent until the solution becomes slightly cloudy. Controlled cooling to room temperature and subsequent refrigeration typically yields crystalline material with purities exceeding 95-98% [36].

The recrystallization process must be carefully controlled to avoid oil formation, particularly with fluorinated compounds that may exhibit unusual solubility behavior [33]. Temperature gradients should be minimized, and stirring should be gentle to promote uniform crystal growth. Seeding with pure material can help initiate crystallization and improve crystal quality when spontaneous nucleation is slow.

Hot filtration through fluted filter paper is essential to remove insoluble impurities before the crystallization step [32] [36]. The use of activated carbon for decolorization should be employed sparingly, as excessive amounts can lead to product adsorption and reduced yields. Recovery yields typically range from 70-85%, making recrystallization particularly suitable for large-scale purification.

Distillation Parameters

Vacuum distillation represents the preferred method for purifying liquid fluorinated acetonitriles, offering excellent separation efficiency and high recovery yields [37] [38] [39]. The reduced pressure operation enables distillation at lower temperatures, minimizing thermal decomposition that can occur with heat-sensitive fluorinated compounds.

Optimal distillation parameters for 2-(3-fluoro-5-methylphenyl)acetonitrile typically involve pressures of 10-50 mmHg with distillation temperatures of 120-150°C [6] [40]. The use of a efficient fractionating column is essential for achieving good separation from closely boiling impurities. Vigreux columns or packed columns with appropriate packing material provide excellent separation efficiency.

Temperature control during distillation is critical to prevent decomposition and ensure high product quality [41] [42]. The use of a capillary tube or magnetic stirring is essential for uniform heating and to prevent bumping, as conventional boiling stones are ineffective under vacuum conditions [39]. Heat input should be gradually increased to maintain steady distillation rates without overheating.

Product collection should focus on narrow boiling point ranges to ensure maximum purity [43] [40]. The distillation should be monitored using temperature measurements and refractive index determinations to identify pure fractions. Recovery yields of 80-90% are typically achievable with careful attention to distillation parameters and minimal forerun and tail fractions.

Chromatographic Purification Methods

Column chromatography provides the highest purity levels for fluorinated acetonitriles, particularly when other purification methods are insufficient [44] [45]. Silica gel chromatography using hexane/ethyl acetate gradient elution systems typically achieves purities of 97-99% with good recovery yields [44]. The polar nitrile functional group provides excellent separation from non-polar impurities and synthetic byproducts.

Mobile phase optimization is crucial for achieving efficient separation while minimizing solvent usage [45]. Initial elution with pure hexane removes non-polar impurities, followed by gradient introduction of ethyl acetate to elute the desired nitrile product. The fluorine substituent affects the compound's polarity and may require adjustment of the solvent ratio compared to non-fluorinated analogs.

Thin-layer chromatography (TLC) monitoring is essential for fraction collection and optimization of separation conditions [44]. Multiple TLC systems should be evaluated to identify conditions that provide good separation of the product from impurities. Visualization can be achieved using UV light or chemical staining reagents appropriate for nitrile functional groups.